![molecular formula C17H12N6O3 B2458125 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892479-03-7](/img/structure/B2458125.png)
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, also known as NBD-556, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one' involves the reaction of 4-nitrobenzyl bromide with 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one in the presence of a base to form the desired product.
Starting Materials
4-nitrobenzyl bromide, 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, Base (e.g. potassium carbonate)
Reaction
Step 1: Dissolve 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one in a suitable solvent (e.g. DMF, DMSO)., Step 2: Add a base (e.g. potassium carbonate) to the solution and stir for a few minutes., Step 3: Add 4-nitrobenzyl bromide to the reaction mixture and stir for several hours at room temperature., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one'.
Mechanism Of Action
The mechanism of action of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is not fully understood, but it is believed to interact with specific proteins or enzymes in cells, leading to changes in their activity or function. This interaction may result in the inhibition of cancer cell growth or the detection of protein-protein interactions.
Biochemical And Physiological Effects
Studies have shown that 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has minimal toxicity and does not affect normal cell growth. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has also been shown to selectively bind to amyloid-beta plaques in the brain, making it a potential diagnostic tool for Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is its fluorescent properties, which make it a useful tool for imaging and detection purposes. Its minimal toxicity and selective binding properties also make it a promising candidate for further research. However, the synthesis of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex and time-consuming process, which may limit its widespread use in laboratory experiments.
Future Directions
There are several potential future directions for the study of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. One area of interest is the development of new imaging techniques for the diagnosis and monitoring of Alzheimer's disease. Another potential direction is the use of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one as a therapeutic agent for cancer treatment. Further research is also needed to fully understand the mechanism of action of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one and its potential applications in other fields, such as drug discovery and development.
Conclusion:
In conclusion, 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a promising chemical compound with potential applications in various scientific research fields. Its fluorescent properties, minimal toxicity, and selective binding properties make it a useful tool for imaging and detection purposes. Further research is needed to fully understand its mechanism of action and potential applications, but its potential as an anticancer agent and diagnostic tool for Alzheimer's disease make it a promising candidate for future study.
Scientific Research Applications
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has shown promising results in various scientific research applications. It has been studied as a fluorescent probe for the detection of protein-protein interactions, as well as a potential anticancer agent. 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has also been used in the development of new imaging techniques for the diagnosis of Alzheimer's disease.
properties
IUPAC Name |
6-[(4-nitrophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c24-17-15-16(22(20-19-15)13-4-2-1-3-5-13)18-11-21(17)10-12-6-8-14(9-7-12)23(25)26/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRHBWFPIWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

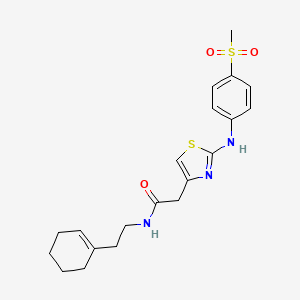

![2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid](/img/structure/B2458047.png)
![2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B2458048.png)
![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)

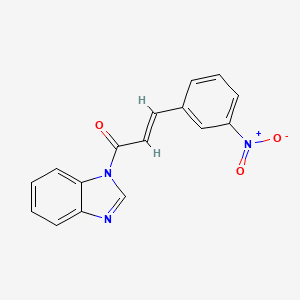
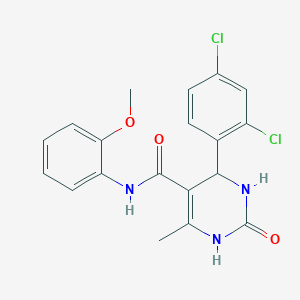
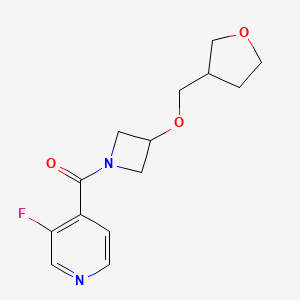
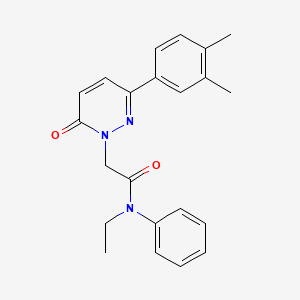
![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)-4-pyrimidinol](/img/structure/B2458062.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)